1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Description

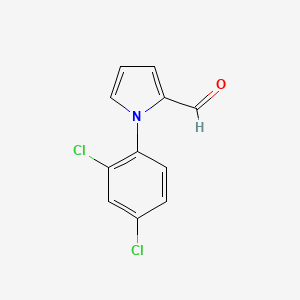

1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a halogenated aromatic compound featuring a pyrrole ring substituted with a 2,4-dichlorophenyl group and an aldehyde functional group at the 2-position. Its molecular formula is C₁₂H₉Cl₂NO, with a molar mass of 254.11 g/mol, and it is identified by CAS number 669737-86-4 . The compound is classified as an irritant (Xi hazard symbol) due to its reactive aldehyde moiety and aromatic chlorine substituents, which may influence its chemical stability and biological interactions .

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJCRHQAWUXVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products:

Oxidation: 1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid.

Reduction: 1-(2,4-Dichlorophenyl)-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde has been recognized for its potential applications in the development of anticancer agents . It serves as an important intermediate in the synthesis of biologically active molecules. The compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes suggests that it may inhibit their activity, making it a valuable candidate for further research in cancer therapeutics.

Case Studies

- Synthesis of Anticancer Agents : Research has demonstrated that derivatives of this compound can be synthesized to create new anticancer drugs. For instance, studies have shown promising results in inhibiting the proliferation of cancer cell lines when modified versions of this compound are used .

Organic Synthesis

The compound is utilized as a building block in organic synthesis, enabling the creation of more complex organic molecules. It is particularly useful in the synthesis of pyrrole derivatives and other heterocyclic compounds through various chemical reactions .

Synthetic Routes

The synthesis typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrole under Lewis acid catalysis. This method allows for the efficient formation of the pyrrole ring while minimizing side reactions through controlled conditions.

Biological Studies

In biological research, this compound is employed to study enzyme-catalyzed reactions and as a probe for biological assays. Its interactions with specific molecular targets are being investigated to elucidate its mechanism of action and potential therapeutic applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Development of anticancer agents; serves as an intermediate in drug synthesis |

| Organic Synthesis | Building block for complex organic molecules; used in synthesizing pyrrole derivatives |

| Biological Studies | Study of enzyme interactions; probe for biological assays |

| Mechanism Insights | Covalent bonding with proteins; hydrophobic interactions affecting protein functionality |

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorophenyl group may also interact with hydrophobic pockets within proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, highlighting variations in substituents, molecular properties, and available

Structural and Functional Differences

- Chlorine Substitution Patterns: The target compound’s 2,4-dichlorophenyl group distinguishes it from analogs with single Cl substituents (e.g., 2-chloro or 4-chloro derivatives) or alternative di-Cl configurations (e.g., 3,5-dichloro or 2,3-dichloro) . Chlorine position significantly impacts electronic properties (e.g., electron-withdrawing effects) and steric interactions, which may alter reactivity and binding affinity in biological systems.

Functional Group Modifications :

- Replacement of the dichlorophenyl group with a benzyl moiety (CAS 18159-24-5) eliminates halogenated aromatic interactions, reducing molecular weight (185.22 g/mol vs. 254.11 g/mol) and altering hydrophobicity .

- The 2-methyl-pyrrole-3-carbaldehyde derivative (CAS 1354783-33-7) introduces steric hindrance at the pyrrole 2-position, which may restrict rotational freedom and affect conformational stability .

Biological Activity

1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with significant potential in medicinal chemistry, particularly as an intermediate in the synthesis of anticancer agents. Its molecular formula is C11H7Cl2NO, and it has a molecular weight of approximately 240.09 g/mol. This compound features a pyrrole ring substituted with a 2,4-dichlorophenyl group and an aldehyde functional group, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzaldehyde with pyrrole. A common method utilizes a Lewis acid catalyst to facilitate the formation of the pyrrole ring under inert atmospheric conditions to minimize oxidation and side reactions. Advanced techniques such as continuous flow microreactor systems are also employed to enhance reaction efficiency and yield compared to traditional batch reactors.

Anticancer Potential

Research indicates that this compound may play a role in anticancer drug development. The compound's aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydrophobic nature of the dichlorophenyl group allows for interactions with protein pockets, influencing their functionality.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the pyrrole ring significantly affect biological activity. For instance, compounds containing different substituents on the pyrrole ring have shown varied potency against cancer cell lines. In particular, derivatives with electron-withdrawing groups have been noted for enhanced activity .

Study on Antibacterial Activity

A study focusing on pyrrole derivatives demonstrated that certain compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial properties . Although this study did not directly evaluate this compound, it provides insight into the potential of pyrrole-based compounds in antimicrobial applications.

Antitubercular Activity

Another study evaluated pyrrole-2-carboxamides for their antitubercular activity, revealing that specific structural modifications could lead to potent compounds with MIC values lower than 0.016 μg/mL . The findings suggest that similar modifications in this compound could enhance its therapeutic efficacy.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 1-(2,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation of 1-(2,4-dichlorophenyl)pyrrole, using POCl₃ and DMF as reagents. Yield optimization (e.g., 75–85%) depends on temperature control (0–5°C during formylation) and stoichiometric ratios (1:1.2 for pyrrole:DMF). Alternative routes include Suzuki-Miyaura coupling for aryl group introduction, though this requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde functionality without degradation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry via proton shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm; pyrrole C-3 proton at δ 6.5–7.0 ppm). Aromatic protons from the dichlorophenyl group appear as doublets (δ 7.2–8.1 ppm) .

- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H).

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ at m/z 270.99 for C₁₁H₆Cl₂NO) .

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (if single crystals are obtainable) .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Initial screening includes:

- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases (e.g., using fluorogenic substrates). IC₅₀ values are determined via dose-response curves .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for G-protein-coupled receptors) with competitive binding models .

- Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-dichlorophenyl group influence the compound’s reactivity and binding affinity?

- Methodological Answer : The electron-withdrawing Cl substituents reduce electron density on the pyrrole ring, stabilizing the aldehyde group and enhancing electrophilicity. Computational studies (DFT, NBO analysis) quantify charge distribution. Comparative binding assays with analogs (e.g., 3,5-dichloro or 4-fluoro derivatives) reveal that para-chloro groups improve hydrophobic interactions in enzyme active sites (e.g., ∆G binding = -8.2 kcal/mol vs. -6.9 kcal/mol for non-chlorinated analogs) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at pyrrole C-3/C-5 (e.g., methyl, nitro) or modify the dichlorophenyl group (e.g., trifluoromethyl, methoxy) .

- Biological Profiling : Test analogs in parallel assays (e.g., IC₅₀ in enzyme inhibition, logP for lipophilicity).

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects with activity trends. For example, bulky groups at C-3 may sterically hinder receptor binding .

Q. How can contradictory data in synthetic yields or biological results be resolved?

- Methodological Answer :

- Yield Discrepancies : Replicate reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Trace water or oxygen may explain yield variations (e.g., 70% vs. 85%) .

- Biological Variability : Standardize assay protocols (e.g., cell passage number, incubation time). Use positive controls (e.g., imazalil for antifungal assays) and statistical validation (ANOVA, p < 0.05) .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.